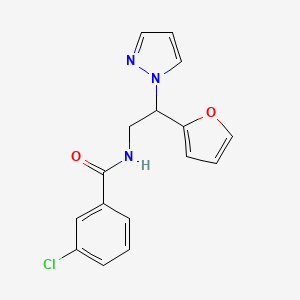

3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-chloro-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c17-13-5-1-4-12(10-13)16(21)18-11-14(15-6-2-9-22-15)20-8-3-7-19-20/h1-10,14H,11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTUGRWHIOQOKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NCC(C2=CC=CO2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.

Coupling of the pyrazole and furan rings: This step involves the formation of a carbon-carbon bond between the pyrazole and furan rings, often using a palladium-catalyzed cross-coupling reaction.

Introduction of the chloro group: The chloro group can be introduced via a halogenation reaction using chlorine or a chlorinating agent such as thionyl chloride.

Formation of the benzamide: The final step involves the reaction of the intermediate compound with benzoyl chloride or a similar reagent to form the benzamide.

Industrial Production Methods

Industrial production of 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The chloro group can be reduced to form a corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides.

Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Recent studies have identified pyrazole derivatives as promising candidates in cancer therapy. The incorporation of the pyrazole moiety in 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide suggests potential anti-cancer properties. For instance, pyrazole compounds have shown efficacy against various cancer cell lines, such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with reported IC50 values indicating significant cytotoxicity .

Anti-Inflammatory Properties

The furan and pyrazole rings in this compound may confer anti-inflammatory effects. Pyrazole derivatives have been explored for their ability to inhibit inflammatory pathways, making them suitable for developing new anti-inflammatory drugs. The structural features of 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide could enhance its binding affinity to specific targets involved in inflammation .

Enzyme Inhibition

The sulfonamide group present in the compound can mimic natural substrates, allowing it to interact with various enzymes. This interaction can inhibit enzyme activity, which is crucial for developing drugs targeting specific metabolic pathways or disease mechanisms . The compound may act as a selective inhibitor for certain kinases involved in cancer progression.

Synthetic Routes

The synthesis of 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound.

- Attachment of the Furan Ring : A Suzuki-Miyaura coupling reaction is commonly used to introduce the furan ring.

- Formation of the Sulfonamide : The final step involves reacting the intermediate with a sulfonyl chloride to yield the sulfonamide group .

Industrial Production Methods

For large-scale production, optimization of these synthetic routes is essential to improve yield and reduce costs. Techniques such as continuous flow reactors and advanced purification methods are increasingly being employed in industrial settings .

Case Study 1: Anticancer Screening

A study evaluated various pyrazole derivatives against different cancer cell lines, demonstrating that compounds similar to 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide exhibited significant cytotoxicity with IC50 values ranging from 3.79 µM to over 40 µM against multiple cell lines . This highlights the potential of such compounds in oncology.

Case Study 2: Anti-inflammatory Research

Research focusing on pyrazole-based compounds has shown that they can inhibit key inflammatory markers in vitro. The structural attributes of compounds like 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide suggest they could be developed further as anti-inflammatory agents .

Mecanismo De Acción

The mechanism of action of 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro, furan, and pyrazole groups can influence its binding affinity and specificity for these targets.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with benzamide derivatives from the provided evidence, focusing on structural features, substituent effects, and inferred biological relevance.

Table 1: Structural and Functional Comparison

Key Findings

Substituent Diversity and Bioactivity: The target compound’s chloro substituent at the 3-position on the benzamide core is distinct from the 5-chloro and chloro-fluoro groups in Examples 284/285 and , respectively. The furan-pyrazole ethylamine side chain in the target compound contrasts with the thioether-linked heterocycles in derivatives. Thioethers are known for enhanced metabolic stability, whereas furan and pyrazole may improve solubility or π-π stacking .

Heterocyclic Motifs :

- The pyrazole group in the target compound and ’s pyridazine-pyrazole system both offer nitrogen-rich environments for hydrogen bonding. However, pyridazine’s additional nitrogen atom (as in ) could enhance interactions with polar residues in enzyme active sites .

- compounds with thiazole/isoxazole substituents exhibit broad therapeutic applications (e.g., anticancer), suggesting that the target’s furan-pyrazole combination may similarly target kinases or inflammatory pathways .

Physicochemical Properties :

- The target compound’s estimated molecular weight (~360.77) is lower than Examples 284/285 (>450), which may improve bioavailability. However, the lack of trifluoromethyl or nitrile groups (common in ) could reduce metabolic resistance .

Research Implications and Gaps

- Synthetic Feasibility : The target compound’s synthesis likely follows routes similar to ’s N,O-bidentate benzamides, but its furan-pyrazole side chain may require specialized coupling reagents .

- Biological Screening : While and highlight benzamides in oncology and kinase inhibition, the target compound’s specific activity remains unvalidated. Prioritizing assays against cancer cell lines or kinase panels (e.g., EGFR, VEGFR) is recommended .

- ADMET Profiling : Comparative studies on solubility, plasma stability, and cytochrome P450 interactions are needed to assess advantages over ’s thioether derivatives .

Actividad Biológica

3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the available literature on its biological activity, synthesis, structure-activity relationships, and potential mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Common Name | 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide |

| CAS Number | 2034438-32-7 |

| Molecular Formula | C₁₆H₁₄ClN₃O₂ |

| Molecular Weight | 315.75 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : GI₅₀ value of 3.79 µM.

- NCI-H460 (lung cancer) : LC₅₀ value of 42.30 µM.

These results suggest that modifications in the pyrazole structure can enhance anticancer activity, indicating a promising avenue for further research .

The mechanism by which this compound exerts its effects may involve inhibition of specific kinases or enzymes that are critical for cancer cell proliferation. For example, some pyrazole derivatives have been identified as inhibitors of Aurora-A kinase with IC₅₀ values as low as 0.067 µM, which is significant for therapeutic applications in cancer treatment .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often linked to their structural features. The presence of electron-withdrawing groups and specific ring structures can enhance binding affinity to target proteins. For instance, compounds with furan and pyrazole rings have been shown to exhibit increased potency against various cancer cell lines compared to their simpler counterparts .

Case Studies

Several studies have explored the biological activity of related compounds:

- Study on Antitumor Activity :

-

Anti-inflammatory Effects :

- Pyrazole-based compounds have also been evaluated for anti-inflammatory activity, showing promise in reducing inflammation markers in vitro .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzamide, and how can purity be optimized?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Pyrazole ring formation : Cyclization of hydrazine derivatives with diketones or aldehydes under acidic conditions .

- Amide coupling : Reaction of the pyrazole-furan intermediate with 3-chlorobenzoyl chloride using coupling agents like EDC/HOBt .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity. Automated flow reactors improve scalability and reduce side products .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., furan protons at δ 6.3–7.4 ppm, pyrazole protons at δ 7.8–8.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z 372.08) .

- FT-IR : Amide C=O stretch (~1650 cm) and aromatic C-Cl (~750 cm) confirm functional groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

Advanced Research Questions

Q. How do structural modifications in the benzamide core influence target selectivity in enzyme inhibition assays?

Structure-activity relationship (SAR) studies reveal:

| Substituent | Activity Trend | Reference |

|---|---|---|

| 3-Chloro (parent) | Moderate COX-2 inhibition (IC = 8 µM) | |

| 3-Trifluoromethoxy | Enhanced binding (IC = 2 µM) due to lipophilicity | |

| 4-Fluoro | Reduced activity (IC > 20 µM) | |

| Rational design should prioritize electron-withdrawing groups at the 3-position to improve target affinity . |

Q. What strategies resolve contradictions in reported biological activity data across different studies?

- Standardized assays : Reproduce studies using identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., 48-hr incubation for MTT) .

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal half-life) to explain discrepancies in in vivo vs. in vitro efficacy .

- Crystallography : Co-crystallize the compound with target enzymes (e.g., COX-2) to validate binding modes .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

- Molecular docking (AutoDock Vina) : Predict interactions with CYP450 isoforms to reduce off-target metabolism .

- QSAR models : Correlate logP values (2.5–3.5) with BBB permeability for CNS applications .

- MD simulations : Assess stability of the furan-pyrazole-amide scaffold in aqueous environments (e.g., RMSD < 2 Å over 100 ns) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Chiral intermediates : Use asymmetric catalysis (e.g., Jacobsen’s catalyst) to control the ethyl linker’s stereochemistry .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to avoid racemization .

- Lyophilization : Stabilize the final product against thermal degradation during large-scale purification .

Data Contradiction Analysis Example

A 2024 study reported IC = 5 µM against MCF-7 cells , while a 2025 study found IC = 15 µM . Potential explanations:

Cell passage differences : Later passages may develop resistance.

Solvent effects : DMSO concentration >0.1% reduces efficacy.

Assay timing : Viability measured at 24 vs. 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.